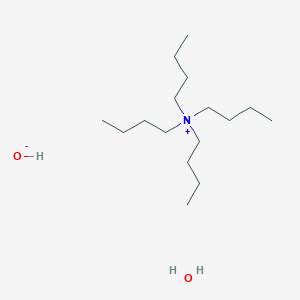![molecular formula C6H5F7O B3152758 [2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]oxirane CAS No. 74328-57-7](/img/structure/B3152758.png)
[2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]oxirane
Vue d'ensemble
Description
[2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]oxirane is a fluorinated organic compound with the molecular formula C6H5F7O. It is characterized by the presence of both an oxirane (epoxide) ring and multiple fluorine atoms, which impart unique chemical properties to the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]oxirane typically involves the reaction of fluorinated precursors under controlled conditions. One common method involves the epoxidation of a fluorinated alkene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), in an organic solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of fluorinated starting materials and catalysts is optimized to achieve high efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
[2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of fluorinated alcohols, ethers, and thioethers
Oxidation: The compound can be oxidized to form fluorinated carboxylic acids or ketones under strong oxidative conditions
Reduction: Reduction reactions can convert the oxirane ring to a diol or other reduced products
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium hydroxide, and various amines are commonly used under mild to moderate conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used
Major Products
Nucleophilic Substitution: Fluorinated alcohols, ethers, and thioethers
Oxidation: Fluorinated carboxylic acids and ketones
Reduction: Diols and other reduced products
Applications De Recherche Scientifique
[2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]oxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated molecules and polymers
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms
Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced metabolic stability
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties
Mécanisme D'action
The mechanism of action of [2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]oxirane involves its reactivity with nucleophiles, leading to the opening of the oxirane ring and subsequent formation of various products. The presence of multiple fluorine atoms enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
[2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]oxirane: Unique due to its combination of an oxirane ring and multiple fluorine atoms
[2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]methanol: Similar structure but lacks the oxirane ring
[2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]amine: Contains an amine group instead of an oxirane ring
Uniqueness
The uniqueness of this compound lies in its combination of an oxirane ring and multiple fluorine atoms, which imparts distinct chemical properties and reactivity compared to other fluorinated compounds .
Propriétés
IUPAC Name |
2-[2,3,3,3-tetrafluoro-2-(trifluoromethyl)propyl]oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F7O/c7-4(5(8,9)10,6(11,12)13)1-3-2-14-3/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSHSWXXDMBWOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC(C(F)(F)F)(C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80881238 | |
| Record name | [2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80881238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74328-57-7 | |
| Record name | [2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80881238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















